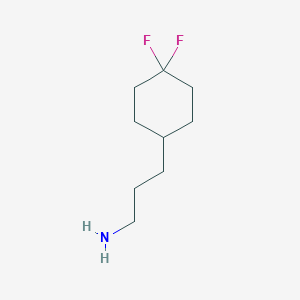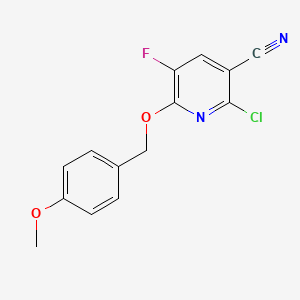
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two piperidine rings and two fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,3-difluoropiperidine with piperidin-2-yl-methanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated purification systems can streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-piperidin-1-yl)-carbamic acid tert-butyl ester
- 2-(3,3-Difluoro-piperidin-1-yl)-ethylamine
Uniqueness
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its dual piperidine rings and the presence of fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19ClF2N2O |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-[(2R)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m1./s1 |
InChI Key |
AHHOUZQLZSHZMQ-SBSPUUFOSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N2CCCC(C2)(F)F.Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)







![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)

